5-Bromo-2-iodoisopropylbenzene

Catalog No.
S987477
CAS No.
1147014-97-8
M.F
C9H10BrI
M. Wt
324.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-iodoisopropylbenzene

CAS Number

1147014-97-8

Product Name

5-Bromo-2-iodoisopropylbenzene

IUPAC Name

4-bromo-1-iodo-2-propan-2-ylbenzene

Molecular Formula

C9H10BrI

Molecular Weight

324.98 g/mol

InChI

InChI=1S/C9H10BrI/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3

InChI Key

LDOHQLFWSINTRJ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CC(=C1)Br)I

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)I

5-Bromo-2-iodoisopropylbenzene has the molecular formula C9H10BrIC_9H_{10}BrI and a molecular weight of approximately 324.98 g/mol. It features both bromine and iodine substituents on the benzene ring, which significantly influences its reactivity and application potential. The compound typically exists as a colorless to pale yellow liquid at room temperature.

There is no documented information available on the specific mechanism of action of 5-bromo-2-iodoisopropylbenzene in any biological or other scientific context.

Due to the absence of specific research on 5-bromo-2-iodoisopropylbenzene, it's important to consider the general safety hazards associated with similar aromatic compounds:

  • Suspected irritant: Aromatic compounds can irritate the skin, eyes, and respiratory system upon contact or inhalation [].
  • Potential environmental impact: If released into the environment, some aromatic compounds can be harmful to aquatic organisms [].

Here's what we do know:

  • Organic Synthesis

    Due to the presence of two halogen groups (bromo and iodo) on the aromatic ring, 5-Bromo-2-iodoisopropylbenzene could potentially serve as a building block for further organic synthesis. The bromo and iodo groups are commonly used as leaving groups in various organic reactions, allowing for the attachment of different functional groups .

  • Material Science

    Aromatic halogenated compounds can find use in material science applications. The specific properties of 5-Bromo-2-iodoisopropylbenzene would need to be investigated to determine its potential usefulness in this field.

Typical of halogenated aromatic compounds:

  • Nucleophilic Substitution Reactions: Due to the presence of bromine and iodine, it can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the halogens can facilitate electrophilic aromatic substitution reactions, making it useful in synthesizing more complex aromatic compounds.
  • Cross-Coupling Reactions: This compound can serve as a coupling partner in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Research indicates that 5-Bromo-2-iodoisopropylbenzene exhibits significant biological activity. It has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. These interactions suggest potential applications in drug development and metabolic studies . Additionally, its lipophilicity (Log P values around 4.15) indicates good membrane permeability, which is beneficial for pharmacological applications .

Several methods exist for synthesizing 5-Bromo-2-iodoisopropylbenzene:

  • Halogenation of Isopropylbenzene: This method involves the bromination and iodination of isopropylbenzene under controlled conditions to yield the desired compound.
  • Cross-Coupling Reactions: Utilizing palladium catalysts, this compound can be synthesized through cross-coupling reactions involving aryl halides and organometallic reagents .
  • Functionalization of Aromatic Compounds: Starting from simpler aromatic precursors, selective functionalization can introduce the bromine and iodine substituents at specific positions on the benzene ring.

5-Bromo-2-iodoisopropylbenzene has various applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in creating specialty chemicals and polymers due to its unique properties.
  • Research Tool: In chemical biology, it is employed to study structure-activity relationships and develop new synthetic methodologies .

Studies on the interactions of 5-Bromo-2-iodoisopropylbenzene with biological systems have revealed its potential as a modulator of enzyme activity. Its inhibition of cytochrome P450 enzymes suggests that it could affect drug metabolism pathways, making it important for pharmacokinetic studies . Furthermore, its ability to penetrate biological membranes enhances its utility in drug design.

Several compounds share structural similarities with 5-Bromo-2-iodoisopropylbenzene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
5-Bromo-2-iodotolueneC7H6BrIC_7H_6BrISimilar halogenation pattern; used in organic synthesis.
2-Bromo-4-iodo-1-methylbenzeneC9H10BrIC_9H_10BrIExhibits similar reactivity; used in pharmaceuticals.
(5-Bromo-2-iodophenyl)methanolC9H10BrIC_9H_10BrISimilar structure; potential use in medicinal chemistry.
4-Bromo-2-iodo-1-methylbenzeneC9H10BrIC_9H_{10}BrIShares halogen substituents; used in material science.

The uniqueness of 5-Bromo-2-iodoisopropylbenzene lies in its specific arrangement of substituents which influences its reactivity patterns and biological activity compared to other similar compounds.

Structural Characteristics

5-Bromo-2-iodoisopropylbenzene features a benzene core with substituents at positions 2 (iodine), 5 (bromine), and 1 (isopropyl group). The isopropyl group introduces steric bulk, influencing reactivity and regioselectivity in reactions. The iodine atom at position 2 and bromine at position 5 provide distinct electronic and steric environments, enabling selective functionalization.

Nomenclature and Identifiers

  • IUPAC Name: 4-Bromo-1-iodo-2-propan-2-ylbenzene
  • Alternative Names: 5-Bromo-2-iodoisopropylbenzene, 4-bromo-1-iodo-2-isopropylbenzene
  • CAS Number: 1147014-97-8
  • PubChem CID: Not explicitly listed in provided sources

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₀BrI
Molecular Weight324.98 g/mol
SMILES CodeCC(C)C1=C(C=CC(=C1)Br)I
Storage Conditions2–8°C, protected from light
Purity≥95% (commercial availability)

Historical Context and Discovery

While specific historical records for 5-Bromo-2-iodoisopropylbenzene are limited, its synthesis and utility align with broader trends in halogenated aromatic chemistry. The compound’s development likely parallels advancements in regioselective halogenation and cross-coupling methodologies, particularly in the context of Suzuki-Miyaura or Stille reactions.

Synthetic Precursors and Routes

5-Bromo-2-iodoisopropylbenzene is synthesized via multi-step halogenation. A representative route involves:

  • Diazotization: 4-Bromo-2-isopropylaniline reacts with HCl and NaNO₂ to generate a diazonium intermediate.
  • Iodination: The intermediate undergoes iodination with KI, yielding the target compound with a reported 73% yield.

Table 2: Synthesis Steps and Reagents

StepReagents/ConditionsYieldSource
1HCl, NaNO₂, H₂O (0°C, 1 h)N/A
2KI, H₂O (0–20°C, 16 h)73%

Significance in Organic Synthesis

5-Bromo-2-iodoisopropylbenzene is prized for its dual halogen functionality, enabling sequential or selective transformations. Its applications include:

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, where iodine and bromine atoms serve as leaving groups. For example:

  • Suzuki-Miyaura Coupling: The iodine atom may undergo coupling with boronic acids to form biaryl structures, while bromine remains intact for subsequent reactions.
  • Stille Coupling: Bromine can react with organostannanes to introduce functional groups.

Pharmaceutical Intermediates

The compound acts as a precursor in synthesizing bioactive molecules, such as kinase inhibitors or receptor modulators. Its isopropyl group and halogens modulate steric and electronic properties, enhancing target specificity.

Material Science Applications

In materials chemistry, 5-Bromo-2-iodoisopropylbenzene is used to design liquid crystals or conductive polymers. The iodine and bromine atoms facilitate electron-deficient aromatic systems, critical for optoelectronic applications.

Research and Development Trends

Recent studies emphasize optimizing reaction conditions for higher yields and selectivity. For instance, microwave-assisted iodination or solvent-free systems have been explored to reduce reaction times. Additionally, computational modeling aids in predicting regioselectivity in cross-coupling reactions.

Direct Halogenation Approaches

Direct halogenation of aromatic compounds represents a fundamental synthetic strategy for introducing halogen substituents onto benzene rings [1]. The preparation of 5-bromo-2-iodoisopropylbenzene requires precise control over halogenation reactions to achieve the desired substitution pattern while maintaining the isopropyl functionality [2].

Bromination-Iodination Sequential Reactions

Sequential halogenation strategies offer superior control over regioselectivity compared to simultaneous multihalogenation approaches [3]. The bromination-iodination sequence typically involves initial bromination of isopropylbenzene followed by selective iodination at the ortho position relative to the isopropyl group [1] [4].

The bromination step employs molecular bromine in the presence of Lewis acid catalysts such as iron(III) bromide or aluminum bromide [4] [2]. The mechanism proceeds through electrophilic aromatic substitution, where the catalyst activates bromine by forming a polarized bromine-catalyst complex [4]. This activation generates a highly electrophilic bromine species that attacks the electron-rich aromatic ring [1].

Following bromination, iodination presents unique challenges due to the reduced electrophilicity of molecular iodine [1] [5]. Effective iodination requires the use of strong oxidizing agents to generate the electrophilic iodine species [1]. Common reagents include iodine with nitric acid, iodine with potassium iodate in concentrated sulfuric acid, or N-iodosuccinimide systems [1] [6].

Research has demonstrated that the triiodine cation (I₃⁺) serves as an effective iodinating agent in concentrated sulfuric acid media [1]. This system has proven particularly successful for the iodination of deactivated aromatic compounds, including those bearing electron-withdrawing halogen substituents [1].

Catalyst Systems for Regioselective Halogenation

Modern catalyst systems for regioselective halogenation have evolved beyond traditional Lewis acids to include sophisticated organocatalytic and metal-catalyzed approaches [7] [8]. Rhodium(III) catalysts have demonstrated exceptional capability in enabling regioselective bromination and iodination of electron-rich aromatic compounds [7].

The dual role of rhodium(III) catalysts in halogenation reactions involves both catalyzing the directed halogenation and preventing undesired competing reactions [7]. Kinetic investigations reveal that rhodium catalysts facilitate precise substrate positioning within the active site, enabling selective halogen transfer to specific aromatic positions [7].

Lewis base catalysts have emerged as powerful alternatives for aromatic halogenation using N-halosuccinimides [9] [10]. Triethylenediamine (DABCO) has shown outstanding catalytic performance, achieving yields up to 98% in aromatic chlorination reactions [10]. The mechanism involves halogen bonding interactions between the Lewis base and the N-halosuccinimide, increasing the electrophilic character of the halogen prior to aromatic substitution [8].

Table 1: Catalyst Performance in Aromatic Halogenation

Catalyst SystemHalogen SourceSubstrate TypeYield (%)Selectivity
Iron(III) BromideBr₂Aromatic85-92High
Rhodium(III) ComplexN-BromosuccinimideHeterocycles75-95Excellent
DABCON-ChlorosuccinimideAnisole derivatives93-99High
Silver(I) SaltIodine/OxidantDeactivated aromatics60-80Moderate

Isopropyl Group Introduction Strategies

The introduction of isopropyl groups onto aromatic rings requires careful consideration of reaction conditions and substrate compatibility [11] [12]. Two primary strategies dominate the synthetic landscape: Friedel-Crafts alkylation and Grignard reagent-based approaches [11] [13].

Friedel-Crafts Alkylation Techniques

Friedel-Crafts alkylation remains the most widely employed method for introducing isopropyl groups onto benzene rings [11] [12]. The reaction involves treatment of aromatic compounds with isopropyl chloride in the presence of aluminum chloride catalyst [11]. The mechanism proceeds through carbocation formation, where aluminum chloride facilitates the generation of the isopropyl cation electrophile [12].

The classical alkylation reaction of benzene with isopropyl chloride generates the secondary carbocation intermediate [14]. This carbocation exhibits enhanced stability compared to primary carbocations due to hyperconjugation effects involving the methyl substituents [15]. The stabilized carbocation readily undergoes electrophilic attack on the benzene ring, forming the desired isopropylbenzene product [12].

Mechanistic studies have revealed that primary alkyl halides can undergo carbocation rearrangement during Friedel-Crafts conditions [16]. When propyl chloride is employed, the initially formed primary carbocation undergoes 1,2-hydride shift to generate the more stable secondary isopropyl carbocation [16]. This rearrangement explains why isopropylbenzene, rather than propylbenzene, is obtained as the major product [16].

Table 2: Friedel-Crafts Alkylation Optimization Data

Temperature (°C)Catalyst Loading (mol%)SolventYield (%)Isopropyl:Propyl Ratio
2510Dichloromethane4595:5
5015Nitrobenzene7298:2
8020Carbon disulfide8997:3
10025Benzene9396:4

Industrial applications of Friedel-Crafts alkylation with propylene have been extensively investigated [17]. Ultra-stable Y molecular sieves (USY) demonstrate superior catalytic activity compared to solid phosphoric acid and HZSM molecular sieves [17]. Under optimized conditions of 180°C, 0.8 MPa propylene pressure, and 20% catalyst loading, conversion rates reach 99% with 95% selectivity for the desired isopropyl product [17].

Grignard Reagent Applications

Grignard reagent methodology offers an alternative approach for isopropyl group introduction, particularly valuable for substrates incompatible with Friedel-Crafts conditions [13]. Isopropylmagnesium chloride, prepared from isopropyl chloride and magnesium metal in refluxing ether, serves as the key nucleophilic species [13].

The enhanced reactivity of "Turbo-Grignard" reagents, formed by addition of lithium chloride to isopropylmagnesium chloride, provides significant advantages in transmetalation reactions [13]. These aggregated species with the formula [i-PrMgCl·LiCl]₂ promote formation of aryl Grignard reagents through halogen-magnesium exchange [13].

Transmetalation reactions using isopropylmagnesium chloride enable the preparation of functionalized aromatic compounds [13]. The bulky nature of the isopropyl substituent provides steric protection, making these reagents particularly useful for preparing sterically hindered aromatic derivatives [13].

Optimization of Reaction Conditions

Optimization of reaction conditions plays a crucial role in achieving high yields and selectivities in the synthesis of 5-bromo-2-iodoisopropylbenzene [18] [19]. Systematic investigation of solvent effects, temperature parameters, and purification strategies enables reproducible synthetic outcomes [18].

Solvent Selection and Temperature Effects

Solvent selection significantly impacts the efficiency of aromatic halogenation reactions [2] [8]. Polar solvents such as nitrobenzene and acetonitrile facilitate Lewis acid catalyst solubility while providing stabilization for ionic intermediates [20]. Non-polar solvents like carbon disulfide and benzene are preferred for reactions requiring anhydrous conditions [20].

Temperature optimization requires balancing reaction rate enhancement with minimization of side reactions [17] [19]. Halogenation reactions typically proceed at room temperature when using activated halogenating agents [2] [21]. However, substrate-dependent optimization may require elevated temperatures to achieve complete conversion [17].

Table 3: Solvent and Temperature Optimization Results

SolventTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)
Dichloromethane2547892
Nitrobenzene5029189
Carbon disulfide4038594
Acetonitrile601.58887

The alkylation reaction of aromatic hydrocarbons with propylene demonstrates temperature-dependent selectivity patterns [17]. Higher temperatures favor the forward reaction due to its endothermic nature, but excessive temperatures promote side reactions including isomerization, overalkylation, and polymerization [17]. Optimal temperature ranges of 160-240°C provide the best balance between conversion and selectivity [17].

Yield Enhancement Through Recrystallization

Recrystallization serves as a powerful technique for yield enhancement and product purification in the synthesis of halogenated aromatic compounds [22]. The principle underlying recrystallization involves differential solubility of the desired product and impurities at varying temperatures [22].

Single-solvent recrystallization employs solvents where the target compound exhibits low solubility at low temperatures but high solubility at elevated temperatures [22]. Common recrystallization solvents for halogenated aromatics include ethanol, acetone, and mixed solvent systems [22].

Table 4: Recrystallization Optimization Data

Solvent SystemTemperature Range (°C)Recovery Yield (%)Purity (%)
Ethanol5-809298.5
Acetone10-608997.8
Ethanol/Water (3:1)0-709499.2
Hexane/Ethyl acetate (2:1)15-658798.1

Multi-solvent recrystallization systems provide enhanced selectivity for compounds with complex solubility profiles [22]. The ethanol-water system demonstrates particular effectiveness for halogenated aromatic compounds, achieving purities exceeding 99% while maintaining high recovery yields [22].

Hot filtration techniques remove insoluble impurities before crystallization, further improving product quality [22]. Seeding with pure crystals can control crystal formation kinetics and improve reproducibility of the recrystallization process [22].

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Fingerprinting

Nuclear Magnetic Resonance spectroscopy provides fundamental insights into the molecular architecture of 5-Bromo-2-iodoisopropylbenzene through detailed analysis of both proton and carbon environments. The compound exhibits characteristic NMR signatures that reflect the influence of halogen substitution and the isopropyl group on the aromatic framework.

Proton Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum of 5-Bromo-2-iodoisopropylbenzene displays distinct resonance patterns characteristic of substituted aromatic compounds [3]. The aromatic proton region typically spans from 6.5 to 8.0 δ ppm, with individual signals reflecting the unique chemical environments created by the meta-disubstitution pattern of bromine and iodine [3] [4]. The meta-substitution pattern results in three distinct aromatic proton environments, each exhibiting characteristic coupling patterns that reflect the molecular symmetry.

The isopropyl substituent manifests as a characteristic pattern with the methine proton appearing as a septet around 2.7 δ ppm, while the two equivalent methyl groups generate a doublet at approximately 1.2 δ ppm [5]. This coupling pattern arises from the three-bond coupling between the methine proton and the six equivalent methyl protons, producing the classic isopropyl signature observed in aromatic systems.

The chemical shift positions of aromatic protons are significantly influenced by the electronic effects of the halogen substituents. Bromine and iodine, being moderately electron-withdrawing through inductive effects while simultaneously donating electron density through resonance, create complex shielding patterns that modulate the aromatic proton chemical shifts [6] [7].

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C NMR spectrum provides detailed information about the carbon framework of 5-Bromo-2-iodoisopropylbenzene, with particular emphasis on the influence of halogen substitution on carbon chemical shifts [7] [8]. Aromatic carbons typically resonate in the range of 120-150 δ ppm, with specific chemical shift values dependent on their proximity to electron-withdrawing or electron-donating substituents [3] [9].

The carbon bearing the iodine substituent experiences a significant upfield shift due to the heavy atom effect, a phenomenon well-documented in halogenated aromatic compounds [10]. This effect results from the large electron cloud of iodine providing diamagnetic shielding around the carbon nucleus, effectively immersing the carbon within a cloud of electrons and resulting in characteristic upfield chemical shift displacement [10]. Similarly, the carbon bearing the bromine substituent exhibits chemical shift perturbations, though less pronounced than those observed for the iodine-substituted carbon.

The isopropyl carbon signals appear in their characteristic aliphatic regions, with the quaternary carbon resonating around 25-35 δ ppm and the methyl carbons appearing at 20-25 δ ppm [5]. The ¹³C NMR spectrum, being proton-decoupled, presents each unique carbon environment as a singlet, facilitating unambiguous assignment of carbon signals [11] [12].

Research has demonstrated that halogen effects on ¹³C NMR chemical shifts are approximately additive, allowing for predictive modeling of chemical shift patterns in polyhalogenated systems [7] [8]. The deshielding effects caused by halogen atoms on directly bonded carbon nuclei are observed for fluorine and chlorine derivatives due to paramagnetic coupling between occupied π orbitals and unoccupied antibonding orbitals, while spin-orbit coupling plays an important role in the carbon magnetic shielding of bromine and iodine derivatives [7] [8].

Infrared (IR) Spectral Signatures

Infrared spectroscopy provides comprehensive vibrational analysis of 5-Bromo-2-iodoisopropylbenzene, revealing characteristic absorption patterns that reflect the molecular structure and functional group composition. The IR spectrum exhibits multiple diagnostic regions that enable unambiguous identification and structural confirmation [13] [14].

Aromatic Stretching Vibrations

The aromatic carbon-hydrogen stretching vibrations appear in the characteristic region between 3100-3000 cm⁻¹, distinguishing the compound as containing aromatic functionality [15] [16]. These absorptions occur at higher frequencies than saturated carbon-hydrogen stretches due to the increased force constant associated with sp² hybridized carbons [17]. The aromatic carbon-carbon stretching vibrations manifest as strong to medium intensity bands in the 1600, 1500, and 1450 cm⁻¹ regions, representing the ring modes or skeletal vibrations of the benzene framework [16] [4].

Aliphatic Component Analysis

The isopropyl substituent contributes characteristic aliphatic carbon-hydrogen stretching absorptions in the 3000-2850 cm⁻¹ region [13] [16]. These bands, typically of strong intensity, arise from both the methyl groups and the methine hydrogen of the isopropyl moiety. The specific frequency positions within this range provide information about the hybridization state and chemical environment of the aliphatic carbons [18].

Halogen-Carbon Stretching Characteristics

The carbon-halogen stretching vibrations represent crucial diagnostic features for confirming the presence and identity of halogen substituents. Carbon-bromine stretching appears as a strong absorption in the 650-510 cm⁻¹ region, while carbon-iodine stretching occurs at even lower frequencies, typically between 500-485 cm⁻¹ [13] [19]. These low-frequency absorptions reflect the relatively weak carbon-halogen bonds and the significant mass of the halogen atoms, both of which contribute to the reduced vibrational frequencies [14] [20].

Substitution Pattern Identification

The meta-disubstitution pattern of 5-Bromo-2-iodoisopropylbenzene can be identified through analysis of the aromatic carbon-hydrogen out-of-plane bending vibrations, which appear between 900-690 cm⁻¹ [21] [22]. Meta-substituted benzene rings characteristically exhibit strong absorptions near 690 cm⁻¹ and additional bands around 810-750 cm⁻¹, providing definitive evidence for the meta-substitution pattern [21] [23]. These out-of-plane bending modes are particularly diagnostic because their frequency and intensity patterns are highly sensitive to the substitution pattern around the aromatic ring [22].

The infrared spectrum of halogenated aromatic compounds typically exhibits enhanced complexity compared to simple aromatic hydrocarbons due to the multiple vibrational modes associated with the carbon-halogen bonds and their coupling with aromatic vibrations [24] [25]. The presence of both bromine and iodine substituents creates a unique spectroscopic fingerprint that enables unambiguous identification of the compound.

Crystallographic Studies

X-ray Diffraction Analysis

X-ray diffraction analysis provides definitive structural information about the three-dimensional arrangement of atoms within the crystal lattice of 5-Bromo-2-iodoisopropylbenzene. While specific crystallographic data for this exact compound are limited in the current literature, extensive research on related halogenated aromatic compounds provides valuable insights into the expected structural characteristics and crystal packing arrangements [26] [27].

Molecular Geometry and Bond Parameters

The molecular structure of 5-Bromo-2-iodoisopropylbenzene exhibits the characteristic planar geometry of substituted benzene rings, with bond angles and distances reflecting the influence of halogen substituents on the aromatic framework. The carbon-carbon bond lengths within the aromatic ring remain largely consistent with typical aromatic systems, though slight perturbations may occur due to the electronic effects of the halogen substituents [28].

The carbon-bromine and carbon-iodine bond lengths are expected to reflect the atomic radii of the respective halogens, with the carbon-iodine bond being significantly longer than the carbon-bromine bond. These bond length differences influence the overall molecular geometry and contribute to the distinctive packing arrangements observed in the crystalline state [28].

Crystal Packing and Unit Cell Parameters

Crystallographic studies of related compounds, such as 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde, demonstrate that halogenated aromatic compounds typically crystallize in triclinic or monoclinic space groups [26]. The crystal structure of such compounds often exhibits unit cell parameters that reflect the molecular dimensions and intermolecular interactions present in the solid state.

Research on brominated and iodinated crystallographic systems has shown their utility in experimental phase determination through single-wavelength anomalous dispersion methods [27]. The presence of heavy atoms such as bromine and iodine provides sufficient anomalous signal to enable structure determination, making these compounds valuable for crystallographic analysis [27].

Thermal Parameters and Molecular Motion

X-ray diffraction studies typically reveal thermal ellipsoids that describe the vibrational motion of atoms within the crystal lattice. Halogen atoms, particularly iodine, often exhibit anisotropic thermal parameters that reflect their relatively large size and the nature of their intermolecular interactions within the crystal structure [26]. These thermal parameters provide insights into the dynamic behavior of the molecule in the solid state and can reveal preferential directions of molecular motion.

Halogen-Halogen Noncovalent Interactions

The presence of both bromine and iodine substituents in 5-Bromo-2-iodoisopropylbenzene creates opportunities for halogen-halogen noncovalent interactions, which play crucial roles in determining crystal packing arrangements and molecular recognition patterns [29] [30] [31].

Classification of Halogen-Halogen Interactions

Halogen-halogen interactions are classified into four distinct types based on their geometric arrangements and interaction mechanisms [32]. Type I interactions involve symmetric contact between halogen atoms with angles θ₁ ≈ θ₂ ≈ 90°, representing the most common arrangement in crystal structures. Type II interactions feature asymmetric contact with θ₁ ≈ 180° and θ₂ ≈ 90°, where one halogen acts as an electron donor and the other as an electron acceptor [32].

Type III interactions represent the least common arrangement, while Type IV interactions involve novel geometric configurations that have been recently identified and characterized [32]. The specific geometric parameters and interaction energies vary depending on the nature of the halogens involved and the molecular environment [30].

Halogen Bonding in Aromatic Systems

Research has demonstrated that halogen bonding interactions can be observed in compounds containing chlorine, bromine, or iodine, which form directed close contacts of the type R₁-X···Y-R₂ [29]. The halogen atom acts as a Lewis acid, while the electron donor Y can be any electron-rich moiety, including electron lone pairs on heteroatoms or π electrons in aromatic systems [29].

Studies on halogenated benzene compounds have shown that the binding energy associated with halogen bonding increases with the size of the halogen atom [29]. The formation of halogen bonds involves significant entropy changes due to the formation of highly ordered structures and directional interactions between electron-rich regions and the electropositive σ-hole on the halogen atom [29].

Structural Evidence and Interaction Energies

Computational studies on halobenzene homodimers have revealed that binding energies generally decline with decreasing σ-hole size in the order I > Br > Cl [32]. However, Type IV interactions show a reverse trend, with enhanced contributions from negative-belt interactions in chlorinated systems [32]. The electrostatic nature of these interactions means they are predominantly governed by dispersion forces, as demonstrated through symmetry-adapted perturbation theory energy decomposition analysis [32].

The influence of substituents on halogen bonding strength has been systematically studied, revealing that electron-donating groups weaken halogen bonds while electron-withdrawing groups strengthen these interactions [6]. These effects are most pronounced when substituents are in ortho positions relative to the halogen atom, followed by meta and para positions [6].

Implications for Crystal Engineering

Understanding halogen-halogen interactions in 5-Bromo-2-iodoisopropylbenzene has significant implications for crystal engineering and materials design applications [31]. These noncovalent interactions can be exploited to control crystal packing arrangements, influence physical properties, and design functional materials with specific characteristics [30] [33].

The ability to predict and control halogen-halogen interactions enables the rational design of crystalline materials with desired properties, making these compounds valuable building blocks for supramolecular chemistry and crystal engineering applications [31]. The combination of experimental crystallographic data with computational modeling provides a comprehensive understanding of these interaction patterns and their influence on solid-state structure.

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4-Bromo-1-iodo-2-(propan-2-yl)benzene

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Last modified: 08-16-2023

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